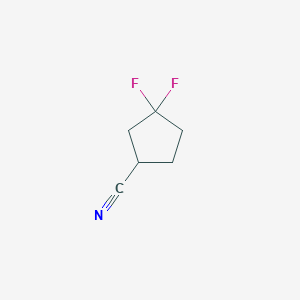

3,3-Difluorocyclopentanecarbonitrile

Description

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKFQATVJLFZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856641 | |

| Record name | 3,3-Difluorocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379014-57-9 | |

| Record name | 3,3-Difluorocyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Difluorocyclopentanecarbonitrile and its Derivatives: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,3-Difluorocyclopentanecarbonitrile, a valuable fluorinated building block in medicinal chemistry. Recognizing that this compound often serves as a synthetic precursor, this document extends its scope to include key derivatives such as the corresponding ketone, amine, and carboxylic acid. By examining the synthesis, properties, and applications of this molecular family, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the unique advantages of the 3,3-difluorocyclopentane scaffold.

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

In the landscape of modern drug discovery, the judicious incorporation of fluorine into lead candidates is a cornerstone strategy for enhancing pharmacological properties. The carbon-fluorine bond's strength imparts significant metabolic stability, while fluorine's high electronegativity can modulate pKa, lipophilicity, and binding affinity, often leading to improved potency and pharmacokinetics.

The 3,3-difluorocyclopentane motif, in particular, has emerged as a privileged scaffold. The cyclopentane ring offers a conformationally restricted, three-dimensional structure that can effectively probe the binding pockets of biological targets. The gem-difluoro group at the 3-position is not merely a stabilizing element; it acts as a non-hydrolyzable bioisostere of a ketone or hydrated carbonyl group, potentially mimicking key hydrogen bond interactions with a target protein.[1] this compound (CAS 1379014-57-9) serves as a versatile entry point to this scaffold, as its nitrile group can be readily transformed into other critical functionalities such as primary amines, amides, or carboxylic acids.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its core identity and physical characteristics. While detailed experimental data for this compound is not extensively published, we can consolidate its known identifiers and compare them with its more widely characterized derivatives.

Core Compound Identification

| Property | This compound |

| IUPAC Name | 3,3-difluorocyclopentane-1-carbonitrile |

| CAS Number | 1379014-57-9 |

| Molecular Formula | C₆H₇F₂N |

| Molecular Weight | 131.13 g/mol |

| Chemical Structure | A five-membered cyclopentane ring with a geminal difluoro substitution at the 3-position and a nitrile group at the 1-position. |

| InChI Key | STKFQATVJLFZCG-UHFFFAOYSA-N |

Properties of Key Derivatives

The nitrile is often a synthetic intermediate. Its hydrolysis product, 3,3-Difluorocyclopentane-1-carboxylic acid, and its reduction product, 3,3-Difluorocyclopentan-1-amine, are crucial for further derivatization in drug development.

| Property | 3,3-Difluorocyclopentane-1-carboxylic acid | 3,3-Difluorocyclopentan-1-amine (as HCl salt) |

| CAS Number | 1260897-05-9[2] | 939398-48-8[3] |

| Molecular Formula | C₆H₈F₂O₂[2] | C₅H₁₀ClF₂N[3] |

| Molecular Weight | 150.12 g/mol [2] | 157.59 g/mol |

| Primary Use | Intermediate for linked bisimidazoles and other analogs.[4] | Key building block for kinase inhibitors and other targeted therapeutics. |

Part 2: Synthesis of the 3,3-Difluorocyclopentane Core

A robust and scalable synthesis is paramount for the utility of any building block. The most logical and field-proven approach to the 3,3-difluorocyclopentane scaffold commences with the preparation of the key ketone intermediate, 3,3-difluorocyclopentanone . This ketone is the direct precursor for reductive amination to the amine or can be elaborated into other derivatives.

Synthetic Workflow: From Adipate to Ketone

The following workflow details a scalable, two-step sequence starting from a commercially available difluorinated ester. The causality behind this choice is clear: it avoids direct, and often harsh, fluorination of a pre-formed cyclopentanone ring, instead building the cyclic system with the fluorine atoms already in place.

Caption: Synthetic workflow for 3,3-Difluorocyclopentanone.

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanone

This protocol is adapted from established methodologies for Dieckmann condensation followed by decarboxylation, optimized for scale-up.

Stage 1: Intramolecular Dieckmann Condensation

-

Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, thermometer, and an addition funnel under an inert nitrogen atmosphere.

-

Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol. Cool the reactor to 0-5 °C using an ice bath.

-

Substrate Addition: Prepare a solution of diethyl 2,2-difluoroadipate in anhydrous toluene. Add this solution dropwise to the cooled sodium ethoxide solution, ensuring the internal temperature is maintained below 10 °C. The use of toluene as a co-solvent is a common industrial practice to improve solubility and control reaction temperature.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Progress can be monitored by TLC or LC-MS.

-

Quench and Extraction: Carefully quench the reaction by the slow, dropwise addition of concentrated hydrochloric acid until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

-

Work-up: Combine the organic layers, wash with brine (saturated NaCl solution) to remove water-soluble impurities, and dry over anhydrous magnesium sulfate.

Stage 2: Hydrolysis and Decarboxylation

-

Acid Hydrolysis: Concentrate the dried organic solution from the previous step under reduced pressure. Add a sufficient volume of concentrated hydrochloric acid to the crude β-keto ester.

-

Decarboxylation: Heat the mixture to reflux (typically 100-110 °C). The ester is hydrolyzed to the corresponding carboxylic acid, which is unstable and readily decarboxylates under these conditions to yield the ketone. Monitor the evolution of CO₂ gas as an indicator of reaction progress.

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3x).

-

Final Purification: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The resulting crude 3,3-difluorocyclopentanone can be purified to high purity via vacuum distillation.

Part 3: Spectroscopic Characterization

Accurate structural confirmation is non-negotiable. While a complete, published dataset for this compound is elusive, we can predict its spectral features with high confidence based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid method for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | 2260 - 2240 | Medium, Sharp | This is a highly characteristic and reliable peak for the nitrile functional group. |

| C-H (sp³) | 2980 - 2850 | Medium-Strong | Stretching vibrations from the CH₂ and CH groups on the cyclopentane ring. |

| C-F | 1200 - 1000 | Strong | C-F stretching vibrations typically produce strong, distinct bands in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. The combination of ¹H, ¹³C, and ¹⁹F NMR is particularly powerful for fluorinated compounds.

Expected ¹H NMR Chemical Shifts (vs. TMS) The proton spectrum will be complex due to splitting from both adjacent protons and the fluorine atoms (²J H-F and ³J H-F couplings).

| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Notes |

| H-1 (at C-CN) | ~3.0 - 3.4 | Multiplet | Deshielded by the adjacent electron-withdrawing nitrile group. |

| H-2, H-5 | ~2.2 - 2.8 | Multiplet | Protons alpha to both the nitrile and the CF₂ group. Will show complex splitting. |

| H-4 | ~2.0 - 2.5 | Multiplet | Protons beta to the nitrile group. Will be split by adjacent protons and show ³J H-F coupling. |

Expected ¹³C NMR Chemical Shifts (vs. TMS) Proton-decoupled ¹³C NMR simplifies the spectrum by showing a single peak for each unique carbon environment.

| Carbon Environment | Expected Shift (δ, ppm) | Notes |

| C≡N (Nitrile) | ~118 - 122 | The characteristic chemical shift for a nitrile carbon.[5] |

| C-3 (CF₂) | ~115 - 125 (triplet) | This carbon is directly bonded to two fluorine atoms, causing a large downfield shift and splitting into a triplet (¹J C-F coupling). |

| C-1 (CH-CN) | ~30 - 35 | Carbon bearing the nitrile group. |

| C-2, C-5 | ~35 - 45 (triplet) | Alpha to the CF₂ group, these carbons will be split by ²J C-F coupling. |

| C-4 | ~25 - 35 (triplet) | Beta to the CF₂ group, this carbon will be split by ³J C-F coupling. |

Expected ¹⁹F NMR Chemical Shifts (vs. CFCl₃) ¹⁹F NMR is highly sensitive to the local electronic environment and provides a clear diagnostic signal.[6]

| Fluorine Environment | Expected Shift (δ, ppm) | Multiplicity | Notes |

| C-3 (CF₂) | -90 to -110 | Multiplet | The geminal difluoro group will appear as a single resonance environment (unless there is restricted rotation). It will be split by protons on adjacent carbons (²J H-F and ³J H-F).[7] |

Part 4: Applications in Drug Discovery & Chemical Transformations

The true value of this compound lies in its role as a precursor to scaffolds with proven biological relevance. The conversion of the nitrile to the primary amine unlocks access to a vast chemical space for library synthesis and hit-to-lead optimization.

Key Chemical Transformations

The nitrile group is a versatile chemical handle. Its two most important transformations in this context are:

-

Reduction to Primary Amine: Using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel) converts the nitrile to 3,3-Difluorocyclopentan-1-amine. This amine is a nucleophile, ready for amide bond formation, sulfonylation, or reductive amination.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields 3,3-Difluorocyclopentane-1-carboxylic acid. This derivative is useful for forming esters or amide bonds where the cyclopentane moiety is part of the acyl component.

Application Focus: Parallel Synthesis of Kinase Inhibitor Libraries

The 3,3-difluorocyclopentanamine scaffold has been successfully incorporated into potent and selective kinase inhibitors. Parallel synthesis is an efficient strategy to rapidly generate a library of analogs around this core to explore structure-activity relationships (SAR).

Sources

- 1. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 2. 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. azom.com [azom.com]

An In-Depth Technical Guide to the Synthesis of 3,3-Difluorocyclopentanecarbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3,3-difluorocyclopentanecarbonitrile, a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic introduction of the gem-difluoromethylene group into carbocyclic scaffolds can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This document details two primary synthetic routes, commencing with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by its conversion to the target nitrile. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of Gem-Difluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoromethylene (CF₂) group, in particular, serves as a lipophilic bioisostere for a carbonyl group or a hydroxylated carbon center. Its presence can enhance metabolic stability by blocking oxidative pathways, modulate pKa values of neighboring functional groups, and induce favorable conformational constraints. This compound is a versatile intermediate, with the nitrile moiety amenable to a variety of chemical transformations to introduce other functionalities, such as amines and carboxylic acids, making it a highly sought-after component in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis: A Two-Stage Approach

A logical retrosynthetic disconnection of this compound points to 3,3-difluorocyclopentanone as a pivotal precursor. This simplifies the synthetic challenge into two distinct stages: the gem-difluorination of a suitable cyclopentanone derivative and the subsequent conversion of the ketone to the nitrile.

Caption: Retrosynthetic analysis of this compound.

Stage 1: Synthesis of 3,3-Difluorocyclopentanone

The efficient synthesis of the key intermediate, 3,3-difluorocyclopentanone, is paramount. Two robust methods are presented here, offering flexibility in terms of scale and available starting materials.

Method A: Deoxyfluorination of Cyclopentanone-1,3-dione Monoethylene Ketal

This approach involves the protection of one carbonyl group of cyclopentanone-1,3-dione, followed by deoxyfluorination of the remaining ketone.

3.1.1. Rationale

The use of a protected dione allows for the selective fluorination of one carbonyl group. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are effective for this transformation.[1] Morph-DAST is another suitable reagent, particularly for larger scale preparations.[2]

3.1.2. Experimental Protocol

-

Step 1: Ketal Protection of Cyclopentanone-1,3-dione

-

To a solution of cyclopentanone-1,3-dione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-ketal.

-

-

Step 2: Deoxyfluorination

-

Dissolve the cyclopentanone-1,3-dione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add DAST (1.2 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 3,3-difluorocyclopentanone.

-

-

Step 3: Deprotection

-

Dissolve the protected 3,3-difluorocyclopentanone in a mixture of acetone and aqueous hydrochloric acid (e.g., 3M HCl).

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC or GC-MS).

-

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-difluorocyclopentanone.

-

Method B: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

For larger-scale synthesis, a two-step sequence starting from diethyl 2,2-difluoroadipate is an efficient alternative.

3.2.1. Rationale

This method leverages the intramolecular Dieckmann condensation to form the five-membered ring, followed by hydrolysis and decarboxylation to yield the desired ketone.

3.2.2. Experimental Protocol

-

Step 1: Dieckmann Condensation

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor cooled to 0-5 °C.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude β-keto ester.

-

-

Step 2: Hydrolysis and Decarboxylation

-

Reflux the crude β-keto ester with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) until the reaction is complete.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

-

Purify the crude 3,3-difluorocyclopentanone by vacuum distillation.

-

Stage 2: Conversion of 3,3-Difluorocyclopentanone to this compound

With the key intermediate in hand, the next critical step is the introduction of the nitrile functionality.

Method A: The Van Leusen Reaction

The Van Leusen reaction provides a direct, one-pot conversion of a ketone to a nitrile with the addition of one carbon atom, using tosylmethyl isocyanide (TosMIC).[1][3][4][5]

4.1.1. Rationale

This reaction proceeds via the initial deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. A subsequent cyclization and rearrangement cascade, followed by elimination of the tosyl group, yields the nitrile.[1] This method avoids the use of highly toxic cyanide reagents.[6]

Caption: Workflow of the Van Leusen reaction for nitrile synthesis.

4.1.2. Experimental Protocol

-

To a solution of 3,3-difluorocyclopentanone (1.0 eq) and TosMIC (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME), add a strong base like sodium tert-butoxide (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford this compound.

Table 1: Comparison of Reaction Conditions for the Van Leusen Reaction

| Parameter | Condition 1 | Condition 2 | Reference |

| Base | Potassium tert-butoxide | Sodium tert-butoxide | [5][6] |

| Solvent | t-Butyl alcohol/DME | THF | [5][6] |

| Temperature | Room Temperature | 0 °C to Room Temperature | [5][6] |

| Yield | Generally Good | Substrate Dependent | [5][7] |

Method B: Cyanohydrin Formation and Dehydration

An alternative two-step approach involves the formation of a cyanohydrin intermediate, followed by its dehydration.[8][9][10]

4.2.1. Rationale

Ketones react with a cyanide source, typically in the presence of an acid, to form cyanohydrins.[11][12] These intermediates can then be dehydrated using a variety of reagents to yield the corresponding α,β-unsaturated nitrile or, in the case of cyclic systems, can lead to the formation of the nitrile with retention of the ring structure.

4.2.2. Experimental Protocol

-

Step 1: Cyanohydrin Formation

-

To a solution of 3,3-difluorocyclopentanone (1.0 eq) in a suitable solvent, add a cyanide source such as trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

-

Alternatively, use an in-situ generation of HCN by adding a strong acid to a mixture of sodium cyanide and the ketone.[10]

-

Stir the reaction at room temperature until the formation of the cyanohydrin is complete.

-

-

Step 2: Dehydration

-

To the crude cyanohydrin, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base like pyridine.

-

Heat the reaction mixture to effect dehydration.

-

Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts, followed by purification to yield this compound.

-

Conclusion

The synthesis of this compound can be effectively achieved through a strategic two-stage process. The preparation of the key intermediate, 3,3-difluorocyclopentanone, can be accomplished either by deoxyfluorination of a protected cyclopentanone derivative or via a Dieckmann condensation for larger-scale applications. The subsequent conversion of the ketone to the target nitrile is efficiently carried out using the Van Leusen reaction, which offers a direct and cyanide-free route. Alternatively, a two-step cyanohydrin formation and dehydration sequence can be employed. The choice of methodology will depend on the scale of the synthesis, available starting materials, and safety considerations. The protocols and insights provided in this guide are intended to empower researchers in the successful synthesis of this valuable fluorinated building block for applications in drug discovery and development.

References

- Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.

- Van Leusen reaction. In Wikipedia.

- Alternative reagents for the synthesis of Cyclopentanecarbonitrile. BenchChem.

- Van Leusen Reaction. SynArchive.

- Oldenziel, O. H., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.

- Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride. BenchChem.

- Strecker Synthesis. NROChemistry.

- the prepar

- Prepar

- Strecker amino acid synthesis. In Wikipedia.

- A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.

- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet

- Strecker Amino Acid Synthesis. J&K Scientific LLC.

- Nitrile synthesis by C-C coupling (cyan

- Strecker Synthesis. Organic Chemistry Portal.

- Conversion of Aldehydes and Ketones into Nitriles Containing an Additional Carbon

- One-Step Conversion of Aldehydes to Nitriles. Introduction of a One-Carbon Unit.

- This compound|CAS 1379014-57-9. BenchChem.

- Prepar

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

- Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers.

- 19.

- (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks.

- CYCLOPENTANONE-2-CARBONITRILE 2941-29-9 wiki. Guidechem.

- Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. PMC - NIH.

- Cyanohydrins. Chemistry LibreTexts.

- Cyanohydrin reaction. In Wikipedia.

- cyclopentanone. Organic Syntheses Procedure.

- Cyclopentanone synthesis. Organic Chemistry Portal.

- Synthesising Cyclopentanone through Catalytic Decarboxylation or wh

- Supplementary Material Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers.

- Kilogram-Scale Synthesis of Ph3P+CF2CO2–.

Sources

- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]

- 6. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3,3-Difluorocyclopentanecarbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Difluorocyclopentanecarbonitrile, a fluorinated alicyclic nitrile that has emerged as a crucial building block in medicinal chemistry. Its unique structural features offer significant advantages in the design of novel therapeutics with enhanced metabolic stability, binding affinity, and optimized physicochemical properties. This document delves into its synthesis, chemical properties, and applications, with a particular focus on its role in the development of targeted therapies.

Core Compound Identification and Properties

CAS Number: 1379014-57-9

Molecular Formula: C₆H₇F₂N

Molecular Weight: 131.13 g/mol

IUPAC Name: 3,3-difluorocyclopentane-1-carbonitrile

The structure of this compound features a stable five-membered cyclopentane ring, providing a rigid and predictable three-dimensional scaffold. The geminal difluoro substitution at the 3-position and the presence of a nitrile group create a multifunctional intermediate with significant potential in organic synthesis. The strongly polarized and electrophilic nitrile group can be readily transformed into other valuable functional groups such as carboxylic acids, amides, or primary amines, thereby expanding its utility in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,3-Difluorocyclopentanecarboxylic acid | Notes |

| CAS Number | 1379014-57-9 | 1260897-05-9[1][2] | - |

| Molecular Formula | C₆H₇F₂N | C₆H₈F₂O₂[2] | - |

| Molecular Weight | 131.13 g/mol | 150.12 g/mol | Calculated |

| Boiling Point | Data not available | Data not available | - |

| Melting Point | Data not available | Data not available | - |

| Storage Temperature | Room Temperature | 2-8°C | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically proceeds through the key intermediate, 3,3-difluorocyclopentanone. A scalable, two-step synthesis for this intermediate has been developed, starting from diethyl 2,2-difluoroadipate.

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanone

This synthesis involves an intramolecular Dieckmann condensation followed by hydrolysis and decarboxylation.

Step 1: Dieckmann Condensation of Diethyl 2,2-Difluoroadipate

-

Materials: Diethyl 2,2-difluoroadipate, Sodium ethoxide (NaOEt), Anhydrous ethanol, Toluene, Concentrated hydrochloric acid (HCl), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄), Ethyl acetate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel. Cool the reactor to 0-5 °C.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid until the pH is acidic.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Step 2: Hydrolysis and Decarboxylation

-

Procedure:

-

Heat the resulting β-keto ester with aqueous hydrochloric acid at reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.

-

Purify the crude 3,3-difluorocyclopentanone by vacuum distillation.

-

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

The 3,3-difluorocyclopentyl group can act as a bioisostere for other functionalities and its conformational rigidity can lead to higher binding affinity and selectivity for the target protein. By functionalizing derivatives of this compound, such as 3,3-difluorocyclopentanamine, potent and selective JAK inhibitors can be developed. These inhibitors are designed to fit into the ATP-binding pocket of the JAK enzyme, thereby preventing the phosphorylation and activation of STAT proteins and interrupting the downstream signaling cascade that drives inflammation.

Safety and Handling

Table 3: Predicted Hazard Profile for this compound

| Hazard Class | Predicted Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4: Toxic or Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3][4] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3][4] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [3] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Store in a tightly closed container in a cool, dry place.

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases. [3] Hazardous Decomposition Products:

Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). [3]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, particularly in the field of JAK inhibitors, has demonstrated significant potential for the development of novel therapeutics with improved properties. The synthetic accessibility of its precursors and the diverse chemical transformations of the nitrile group make it an attractive scaffold for further exploration in drug discovery programs. As research in this area continues, the demand for and applications of this compound are expected to grow.

References

- Pfizer. (2007, May 7).

- Thermo Fisher Scientific. (2025, December 22).

- Sigma-Aldrich. (2024, November 8).

- Takayama, R., et al. (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers.

- Pfaltz & Bauer. (n.d.).

- 3M. (n.d.). Safety Data Sheet - Propanenitrile, 2,3,3,3-tetrafluoro-.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants....

- BLD Pharm. (n.d.). 86770-80-1|3,3-Difluorocyclobutanecarbonitrile.

- SpectraBase. (n.d.). (+/-)-(TRANS)-3-FLUORO-CYCLOPENTANECARBONITRILE - Optional[13C NMR] - Chemical Shifts.

- Forster, M., et al. (2016). Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. Cell Chemical Biology, 23(11), 1335-1340.

- Ferorelli, I., et al. (2021).

- ChemicalBook. (2025, July 16). 3,3-Difluorocyclopentaecarboxylic acid | 1260897-05-9.

- PubChem. (n.d.). 3,3-Difluorocyclopentane-1-carboxylic acid | C6H8F2O2 | CID 53403837.

- Reactome. (n.d.). JAK3 binds JAK3 inhibitors.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Taylor, P. C., et al. (2024). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.

- Bechman, K., et al. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Pharmacological Research, 147, 104354.

- PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789.

Sources

Spectroscopic Characterization of 3,3-Difluorocyclopentanecarbonitrile: A Technical Guide

This in-depth guide provides a detailed analysis of the expected spectroscopic data for 3,3-Difluorocyclopentanecarbonitrile, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive analysis based on fundamental principles of spectroscopy with practical, field-proven insights for researchers, scientists, and professionals in drug development. The guide is structured to offer not just data, but a causal understanding behind the spectroscopic features of this fluorinated nitrile.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable synthon, combining the conformational rigidity of a cyclopentane ring with the unique electronic properties of a gem-difluoro group and the versatile reactivity of a nitrile functionality. Accurate structural elucidation and purity assessment are paramount, and for this, a thorough understanding of its spectroscopic signature is essential. This guide provides a predictive yet comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Symmetry Analysis

The structure of this compound possesses a plane of symmetry that bisects the C1-CN bond and the C3-F2 group. This symmetry dictates the number of unique signals observed in the NMR spectra.

Caption: Molecular structure of this compound.

Due to the plane of symmetry:

-

The protons on C2 are equivalent to the protons on C5.

-

The protons on C4 are equivalent to the protons on C5.

-

The carbon atoms C2 and C5 are chemically equivalent.

-

The carbon atoms C4 and C5 are chemically equivalent.

This results in an expectation of three unique proton signals and four unique carbon signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show three distinct multiplets. The chemical shifts are influenced by the electron-withdrawing cyano (-CN) and gem-difluoro (-CF₂) groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 | ~3.2 - 3.5 | Multiplet (m) | |

| H2, H5 | ~2.4 - 2.7 | Multiplet (m) | |

| H4, H5 | ~2.2 - 2.5 | Multiplet (m) |

Causality Behind Predictions:

-

H1: This methine proton is alpha to the electron-withdrawing nitrile group, which deshields it, shifting it downfield. It will be coupled to the four adjacent protons on C2 and C5.

-

H2, H5: These methylene protons are adjacent to the H1 methine and the C3 methylene group. They will exhibit complex coupling with H1 and the protons on C4 and C5.

-

H4, H5: These methylene protons are adjacent to the gem-difluoro group at C3 and the methylene groups at C2 and C5. The electronegative fluorine atoms will have a deshielding effect. These protons will show coupling to the adjacent protons on C2 and C5 as well as geminal and vicinal coupling to the fluorine atoms, resulting in a complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display four signals. The chemical shifts are significantly affected by the electronegative fluorine and nitrile substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Predicted Coupling Constants (Hz) |

| C1 | ~30 - 35 | Triplet (t) | JCF ≈ 20-25 |

| C2, C5 | ~35 - 40 | Triplet (t) | JCF ≈ 20-25 |

| C3 | ~120 - 125 | Triplet (t) | JCF ≈ 240-260 |

| C4, C5 | ~30 - 35 | Triplet (t) | JCF ≈ 20-25 |

| CN | ~118 - 122 | Singlet (s) |

Causality Behind Predictions:

-

C3: This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond C-F coupling constant (¹JCF), which will split the signal into a triplet.[1]

-

C2, C4, C5: These carbons are two bonds away from the fluorine atoms, resulting in a smaller two-bond C-F coupling (²JCF), which will also likely appear as triplets.

-

C1: This carbon is three bonds away from the fluorines, leading to a three-bond C-F coupling (³JCF). The nitrile group also influences its chemical shift.

-

CN: The carbon of the nitrile group appears in the characteristic region for nitriles.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine environment.

| Fluorine Assignment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F (on C3) | ~ -90 to -110 | Multiplet (m) |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift is in the typical range for aliphatic gem-difluoro compounds.[2]

-

Multiplicity: The two fluorine atoms are chemically equivalent. They will be coupled to the vicinal protons on C2 and C4, resulting in a complex multiplet.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a 5 mm NMR tube.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C).[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio are recommended.

-

¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is appropriate.

-

¹⁹F NMR: Acquire the spectrum, which may be proton-coupled or -decoupled. A suitable chemical shift range should be chosen based on the predicted value.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to obtain an accurate spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in all spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N stretch | Nitrile | 2240 - 2260 | Medium to Strong |

| C-H stretch | Alkane (CH, CH₂) | 2850 - 3000 | Medium |

| C-F stretch | Fluoroalkane | 1000 - 1200 | Strong |

Causality Behind Predictions:

-

C≡N Stretch: The nitrile group has a characteristic, sharp absorption in a relatively clean region of the spectrum.[5]

-

C-H Stretch: The stretching vibrations of the C-H bonds in the cyclopentane ring will appear in the typical alkane region.[6]

-

C-F Stretch: The C-F stretching vibrations give rise to strong absorptions in the fingerprint region. The gem-difluoro nature of the substitution will likely result in intense and possibly complex bands in this area.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using ATR.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

Initiate the scan to collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleanup:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum can be processed for baseline correction if necessary.

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₆H₇F₂N

-

Molecular Weight: 129.13 g/mol

-

Expected m/z for Molecular Ion (M⁺): 129

Predicted Fragmentation Pattern:

-

Loss of HCN (m/z 102): A common fragmentation pathway for nitriles.

-

Loss of F (m/z 110): Cleavage of a C-F bond.

-

Loss of HF (m/z 109): Elimination of hydrogen fluoride.

-

Loss of C₂H₄ (ethylene) via retro-Diels-Alder type fragmentation of the cyclopentane ring.

The presence of two fluorine atoms will not result in a characteristic isotopic pattern as fluorine is monoisotopic. The high-resolution mass spectrum should show a molecular ion peak with a mass very close to the calculated exact mass.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)

Caption: General workflow for GC-MS analysis.

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

-

-

Gas Chromatography Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program to ensure the elution of the compound as a sharp peak. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometry Method:

-

The EI source is typically operated at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range, for example, from m/z 40 to 300.

-

-

Data Analysis:

-

The mass spectrum corresponding to the GC peak of the compound is analyzed.

-

Identify the molecular ion peak and characteristic fragment ions.

-

The fragmentation pattern can be compared to spectral libraries for confirmation, although a novel compound like this may not be present in standard libraries. High-resolution mass spectrometry can be used for accurate mass measurement to confirm the elemental composition.[7]

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated NMR, IR, and MS data, grounded in the fundamental principles of chemical structure and spectroscopic theory, offer a detailed roadmap for researchers working with this compound. The provided experimental protocols represent standard, validated methods for acquiring high-quality data. By understanding the expected spectroscopic features and the reasons behind them, scientists can confidently identify and characterize this important fluorinated building block, ensuring the integrity and success of their research and development endeavors.

References

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Stanford University. (2015, March 31). Microdroplet fusion mass spectrometry for fast reaction kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

SciSpace. (2005, June 2). Application of time-of-flight mass spectrometry to the analysis of phototransformation products of diclofenac in water under nat. Retrieved from [Link]

- Unknown Source. (n.d.). 13C NMR Spectroscopy.

-

ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Fourier Transform Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2022, November 12). How Well Do We Handle the Sample Preparation, FT-ICR Mass Spectrometry Analysis, and Data Treatment of Atmospheric Waters?. Retrieved from [Link]

- Unknown Source. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

-

ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (2022, September 26). (PDF) Synthesis of gem ‐Difluorocyclopropanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm .... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethylpentane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

3,3-Difluorocyclopentanecarbonitrile molecular weight and formula

An In-Depth Technical Guide to 3,3-Difluorocyclopentanecarbonitrile for Medicinal Chemistry Applications

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve binding affinity. Among these, This compound has emerged as a particularly valuable intermediate. This technical guide provides an in-depth analysis of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

The molecule's structure is distinguished by three key features: a conformationally restricted cyclopentane ring, a metabolically robust gem-difluoro group, and a synthetically versatile nitrile moiety. The cyclopentane scaffold provides a rigid and predictable three-dimensional framework, a common motif in many bioactive compounds. The gem-difluoro group at the 3-position acts as a bioisostere for a carbonyl group and shields the molecule from oxidative metabolism, often increasing a drug candidate's in vivo half-life.[1] Finally, the nitrile group is a highly versatile chemical handle, readily convertible into primary amines, amides, or carboxylic acids, enabling extensive derivatization for structure-activity relationship (SAR) studies.

This guide will detail the compound's fundamental properties, provide robust and scalable synthetic protocols, and explore its strategic application in the development of next-generation therapeutics.

Molecular Properties and Characterization

A thorough understanding of a building block's physicochemical and spectroscopic properties is fundamental to its effective use.

Physicochemical Data

The core properties of this compound are summarized below, providing essential data for reaction planning and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 3,3-difluorocyclopentane-1-carbonitrile | |

| Molecular Formula | C₆H₇F₂N | |

| Molecular Weight | 131.13 g/mol | |

| CAS Number | 1379014-57-9 | |

| InChI Key | STKFQATVJLFZCG-UHFFFAOYSA-N | |

| Canonical SMILES | C1C(CC(C1)(F)F)C#N |

Predicted Spectroscopic Profile

While experimentally derived spectra are the gold standard, a predicted profile based on established spectroscopic principles provides a reliable reference for characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the cyclopentane ring's protons. The proton at C1 (alpha to the nitrile) would appear as a multiplet, shifted downfield by the electron-withdrawing nitrile group. The four sets of methylene protons (at C2, C4, and C5) would appear as overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon spectrum provides a clearer picture. The nitrile carbon (C≡N) is expected in the 115-125 ppm range. The carbon bearing the two fluorine atoms (C3) will appear as a characteristic triplet due to C-F coupling, significantly shifted downfield to approximately 125 ppm.[2] The remaining aliphatic carbons (C1, C2, C4, C5) will appear in the 20-50 ppm range.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would be the simplest, showing a single signal for the two equivalent fluorine atoms, likely as a multiplet due to coupling with the adjacent protons on C2 and C4.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the 2220-2260 cm⁻¹ region, which is characteristic of a nitrile.[3]

-

C-H Stretch: Absorptions due to sp³ C-H stretching will be observed just below 3000 cm⁻¹.[2]

-

C-F Stretch: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved through a two-stage process: the initial construction of the difluorinated cyclopentanone ring, followed by the conversion of the ketone to the nitrile. This approach allows for large-scale production of the key intermediate.

Protocol 1: Scale-up Synthesis of 3,3-Difluorocyclopentanone

The pivotal intermediate, 3,3-difluorocyclopentanone, can be efficiently prepared on a large scale from diethyl 2,2-difluoroadipate via an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation.[4]

Step 1: Dieckmann Condensation

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a reactor suitable for large-scale synthesis, equipped with a mechanical stirrer and thermometer. Cool the reactor to 0-5 °C using an ice bath.

-

Add a solution of diethyl 2,2-difluoroadipate in toluene dropwise to the sodium ethoxide solution, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow, controlled addition of concentrated hydrochloric acid until the mixture is acidic.

-

Perform a liquid-liquid extraction. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude β-keto ester, ethyl 2,2-difluoro-5-oxocyclopentane-1-carboxylate.

Step 2: Hydrolysis and Decarboxylation

-

Add the crude β-keto ester to an aqueous solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture to room temperature and neutralize carefully with an aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation. The crude 3,3-difluorocyclopentanone can be purified by vacuum distillation to yield a product with high purity.[4]

Protocol 2: Conversion of 3,3-Difluorocyclopentanone to this compound

This transformation proceeds via a classic two-step sequence: formation of the oxime followed by dehydration.

Step 1: Oxime Formation

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

-

To this solution, add an aqueous solution of a base, such as potassium hydroxide, while stirring at room temperature to liberate the free hydroxylamine.

-

Add 3,3-difluorocyclopentanone to the reaction mixture and heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the mixture, and extract the product, 3,3-difluorocyclopentanone oxime, using an organic solvent like diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Step 2: Dehydration to Nitrile

-

In a dry round-bottom flask under an inert atmosphere, place the crude 3,3-difluorocyclopentanone oxime.

-

Dissolve the oxime in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

-

Carefully add a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), in portions while cooling the flask in an ice bath to control the exothermic reaction.[5]

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to drive the reaction to completion, monitoring by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it into ice-water to quench.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation.

Visualization of Synthesis

Caption: Overall synthetic pathway to this compound.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block for creating novel drug candidates with enhanced pharmacological profiles.

The Role of the 3,3-Difluorocyclopentyl Moiety

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. The presence of the gem-difluoro group at the 3-position sterically and electronically shields adjacent positions from enzymatic attack, particularly cytochrome P450-mediated oxidation. This resistance to metabolic degradation can significantly increase a drug's half-life and oral bioavailability.

-

Bioisosterism: The difluoromethylene (CF₂) group is a well-established bioisostere of a carbonyl (C=O) group. It can mimic the steric profile and electrostatic potential of a ketone without being susceptible to reduction. This allows for the design of stable analogs of natural ligands or existing drugs, potentially improving target engagement and reducing off-target effects.[1]

-

Conformational Rigidity: The cyclopentane ring provides a conformationally restricted scaffold, which reduces the entropic penalty upon binding to a protein target. This can lead to higher binding affinity and improved selectivity compared to more flexible acyclic analogs.

The Nitrile Group as a Versatile Handle

The nitrile functional group is a linchpin for synthetic diversification. It can be readily transformed into other key functional groups, allowing for the rapid exploration of chemical space around the core scaffold.

-

Reduction to Primary Amines: Using reducing agents like lithium aluminum hydride (LiAlH₄), the nitrile can be converted to a primary amine (–CH₂NH₂), providing a basic center for salt formation or further coupling reactions.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (–COOH), a critical functional group for interacting with many biological targets.

-

Conversion to Amides: Partial hydrolysis or other synthetic methods can yield the primary amide (–CONH₂), another important pharmacophore.

Workflow for Analog Library Synthesis

In modern drug discovery, building blocks like this compound are often employed in parallel synthesis to rapidly generate large libraries of related compounds for high-throughput screening. The following protocol details a standard method for derivatizing the amine obtained from the reduction of the nitrile.

Protocol 3: Parallel Amide Coupling for Library Generation

This protocol describes the synthesis of a diverse amide library by coupling the corresponding amine (3,3-difluorocyclopentanamine) with a plate of different carboxylic acids.[5]

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of 3,3-difluorocyclopentanamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

-

In a 96-well plate, prepare 0.2 M solutions of a diverse set of carboxylic acid building blocks in DMF.

-

Prepare a 0.2 M solution of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in DMF.

-

Prepare a 0.4 M solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 3,3-difluorocyclopentanamine hydrochloride stock solution (0.02 mmol).

-

Add 100 µL of the respective carboxylic acid stock solution to each corresponding well (0.02 mmol).

-

Add 100 µL of the HATU stock solution to each well (0.02 mmol).

-

Initiate the reaction by adding 100 µL of the DIPEA stock solution to each well (0.04 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reactions by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and carefully transferring the organic layer to a new plate. Repeat the extraction.

-

The combined organic extracts can then be concentrated and purified via parallel HPLC for biological screening.

-

Visualization of Application

Caption: Workflow from building block to hit identification.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its unique combination of a rigid carbocyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile nitrile handle makes it an exceptionally powerful building block. The robust and scalable synthetic routes available for its preparation further enhance its utility for both academic research and industrial drug development. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this scaffold into their discovery programs to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Preparation of Nitriles. Chemistry Steps. [Link]

-

A Simple Synthesis of Nitriles from Aldoximes. National Institutes of Health (NIH). [Link]

-

(PDF) Dehydration of oxime to nitriles. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Infrared Spectroscopy. Michigan State University. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluorocyclopentanecarbonitrile

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. The cyclopentane ring, a prevalent motif in numerous bioactive compounds, provides a rigid and predictable three-dimensional backbone. When functionalized with geminal fluorine atoms, as in the 3,3-difluoro configuration, this scaffold gains enhanced metabolic stability, altered lipophilicity, and unique conformational preferences that can be exploited to optimize molecular properties.

This compound is a versatile building block that combines these features with the synthetic utility of the nitrile group—a precursor to amines, carboxylic acids, and amides.[1] However, a comprehensive understanding of its three-dimensional structure is paramount for its effective use in designing next-generation therapeutics and materials. While specific literature on the conformational analysis of this exact molecule is sparse, this guide leverages established principles of physical organic chemistry and state-of-the-art analytical techniques to provide a robust framework for its characterization. We will explore the delicate interplay of steric and electronic forces that govern its structure, presenting both the theoretical underpinnings and the practical methodologies required for a definitive analysis.

Foundational Principles: The Dynamic World of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is a highly flexible system. A planar conformation is energetically disfavored due to significant torsional strain arising from ten pairs of eclipsed C-H bonds.[2][3][4] To alleviate this strain, the ring puckers into non-planar forms.

The two idealized, low-energy conformations are:

-

The Envelope (Cₛ symmetry): Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.

-

The Half-Chair (C₂ symmetry): Three carbons are coplanar, with one atom puckered above the plane and another below it.[4]

The energy barrier between these conformations is exceptionally low, leading to a phenomenon known as pseudorotation , where the "pucker" rapidly migrates around the ring.[3][5] However, the introduction of substituents, particularly bulky or electronically demanding ones like the gem-difluoro and nitrile groups, creates significant energy barriers, effectively "locking" the ring into one or a few preferred conformations.[5] The core of our analysis is to identify and characterize these preferred states.

The Directing Power of Substituents: A Tale of Two Groups

The conformational landscape of this compound is dictated by the synergistic influence of its two key functional groups.

-

The gem-Difluoro Group: The C-F bond is short and highly polarized, while fluorine itself is small but intensely electronegative. The CF₂ group introduces powerful stereoelectronic effects. It can alter local bond dipoles and engage in hyperconjugative interactions (e.g., σC–H → σ*C–F), which can stabilize specific rotamers.[6] Studies on related fluorinated systems show that gem-difluorination can dramatically shift conformational equilibria, often favoring geometries that are minor or absent in non-fluorinated analogues.[7][8]

-

The Nitrile Group: The -C≡N group is linear, with a strong dipole moment pointing from the sp-hybridized carbon to the nitrogen.[9][10] Its electrophilic carbon is susceptible to nucleophilic attack, and the nitrogen lone pair can act as a hydrogen bond acceptor.[1][10][11] Its orientation (axial vs. equatorial-like) will be a critical determinant of overall molecular shape and polarity.

The central challenge is to determine which puckered conformation (envelope or half-chair) and which substituent orientations best minimize steric hindrance and unfavorable electrostatic interactions between these two influential groups.

Part I: Experimental Elucidation of Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining molecular conformation in the solution phase, providing a time-averaged picture of the dominant structures. A multi-nuclear, multi-dimensional approach is essential for an unambiguous assignment.

Key NMR Experiments

-

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a uniquely powerful probe.[12][13] The chemical shift of the fluorine atoms is exquisitely sensitive to their local electronic environment and, therefore, to the ring's conformation.[14] A single, sharp resonance would suggest rapid interconversion between equivalent conformers, whereas multiple signals or broadened lines at lower temperatures would indicate slow exchange between distinct, non-equivalent conformers.

-

¹H NMR Spectroscopy & Coupling Constant Analysis: The vicinal coupling constants (³JHH) between protons on adjacent carbons are directly related to the dihedral angle between them via the Karplus equation. By carefully measuring these coupling constants from a high-resolution ¹H spectrum, one can piece together the dihedral angles around the ring and thus deduce the preferred pucker.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOESY cross-peaks provide definitive proof of through-space proximities, which is crucial for distinguishing between different puckered conformations and determining the relative orientation of substituents.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of conformational exchange. As the temperature is lowered, rapid exchange processes may "freeze out" on the NMR timescale, resolving separate signals for each conformer. Analysis of the coalescence temperature allows for the calculation of the activation energy (ΔG‡) for the conformational interconversion.

Protocol 1: Comprehensive NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Choose a solvent that provides good solubility and signal resolution. Degas the sample if necessary, particularly for NOESY experiments.

-

Initial Acquisition (¹H and ¹⁹F): Acquire standard 1D ¹H and ¹⁹F{¹H} (proton-decoupled) spectra at ambient temperature on a high-field spectrometer (≥ 400 MHz).

-

2D Homonuclear Correlation (COSY): Acquire a ¹H-¹H COSY spectrum to establish proton-proton spin systems and aid in the assignment of all proton resonances.

-

2D Heteronuclear Correlation (HSQC/HMQC): Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.

-

Coupling Constant Measurement: Use a high-resolution 1D ¹H spectrum or spectral simulation software to accurately measure all relevant ³JHH values.

-

NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 300-800 ms) to identify key spatial relationships.

-

VT-NMR Study (if necessary): If initial spectra suggest dynamic behavior, perform a VT-NMR study. Decrease the temperature in 10-20 K increments, acquiring ¹H and ¹⁹F spectra at each step until significant spectral changes (signal broadening, decoalescence) are observed.

-

Data Interpretation: Synthesize all data. Use measured ³JHH values in conjunction with the Karplus relationship to model possible ring puckers. Corroborate this model with observed NOE constraints. Use VT-NMR data to quantify the energy barriers between conformers.

Part II: Computational Modeling – The In Silico Approach

Computational chemistry provides an indispensable parallel approach. It allows for the exploration of the entire potential energy surface, the identification of all stable conformers, and the prediction of spectroscopic properties that can be directly compared with experimental data.

Workflow 2: Ab Initio Conformational Analysis

-

Initial Structure Generation: Build an initial 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics with a force field like MMFF94) to identify a pool of low-energy candidate structures, ensuring all plausible envelope and half-chair forms are found.

-

High-Level Optimization: Subject each unique conformer from the search to full geometry optimization using a more robust quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set such as 6-311+G(d,p) is a well-established choice for such systems.[15][16]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. This step is critical to:

-

Confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-